molecular formula C9H10F3N3O2 B2620477 methyl 2-(trifluoromethyl)-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 2137845-58-8

methyl 2-(trifluoromethyl)-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate

Cat. No.: B2620477
CAS No.: 2137845-58-8
M. Wt: 249.193
InChI Key: ZDORQPXJTCVTAP-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate is a heterocyclic compound that has garnered attention due to its unique structural features and potential applications in various fields of science. The compound consists of an imidazo[1,5-a]pyrimidine core with a trifluoromethyl group at the 2-position and a methyl ester group at the 8-position. This structure imparts the compound with distinct chemical and physical properties, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(trifluoromethyl)-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with a trifluoromethyl ketone in the presence of a base, followed by esterification to introduce the methyl ester group. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile, with catalysts like potassium carbonate or sodium hydride to facilitate the cyclization and esterification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the process. The use of high-throughput screening and process optimization techniques ensures that the industrial production methods are both cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trifluoromethyl)-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(trifluoromethyl)-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(trifluoromethyl)-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards these targets. Additionally, it may modulate signaling pathways involved in inflammation and cell survival, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(trifluoromethyl)-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate stands out due to its specific combination of a trifluoromethyl group and a methyl ester group on the imidazo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O2/c1-17-8(16)6-7-14-5(9(10,11)12)2-3-15(7)4-13-6/h4-5,14H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDORQPXJTCVTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2NC(CCN2C=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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